REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]2=NN(N)[N:10]=[C:4]2[N:3]=1.CC[N:14]([CH2:17]C)CC.[C:19](Cl)(=[O:21])[CH3:20].CC#[N:25]>>[Br:1][C:2]1[N:3]2[N:25]=[C:17]([NH:14][C:19](=[O:21])[CH3:20])[N:10]=[C:4]2[CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred until all starting material
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is consumed
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
Following solvent evaporation in vacuo the resultant residue
|
Type
|
ADDITION
|
Details
|
is treated with 7 N methanolic ammonia solution
|
Type
|
STIRRING
|
Details
|
stirred at ambient temp. (for 16 h)
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
Product isolation is made by removal of volatiles in vacuo
|
Type
|
ADDITION
|
Details
|
followed by addition of water and extraction with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is then dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The compound may be used without further purification
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=CC=2N1N=C(N2)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |